molecular formula C10H8F3NO2 B1428734 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1461715-50-3

5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one

Katalognummer: B1428734
CAS-Nummer: 1461715-50-3
Molekulargewicht: 231.17 g/mol
InChI-Schlüssel: ZWGMNGIRYITIQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The compound features a 1,3-oxazolidin-2-one heterocycle, a privileged structure known for its ability to engage biological targets through hydrogen bonding, linked to a 4-(trifluoromethyl)phenyl group which enhances membrane permeability and metabolic stability. This specific structural motif is a key intermediate in the synthesis of potent and selective inhibitors for various protein kinases. Research indicates its application in the development of compounds targeting the MAPK signaling pathway, which is frequently dysregulated in cancers. Furthermore, its utility extends to serving as a core building block for p38 MAP kinase inhibitors , which are investigated for the treatment of inflammatory and autoimmune diseases. The presence of the strong electron-withdrawing trifluoromethyl group directly influences the electronic properties and binding affinity of derived molecules. As a high-purity synthetic intermediate, it enables researchers to efficiently construct complex molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-9(15)16-8/h1-4,8H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGMNGIRYITIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-50-3
Record name 5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one typically involves the following steps:

  • Preparation of 4-(Trifluoromethyl)phenylamine: This can be achieved by the reduction of 4-(trifluoromethyl)nitrobenzene using suitable reducing agents such as tin chloride or iron powder in acidic conditions.

  • Formation of the Oxazolidin-2-one Ring: The amine group is then reacted with a suitable carbonyl compound, such as a β-keto ester or β-diketone, under acidic conditions to form the oxazolidin-2-one ring.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are optimized to achieve large-scale production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxazolidin-2-one derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as halides, alkoxides, and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxazolidin-2-one derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Halogenated, alkoxylated, or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one has been studied for its antibacterial properties, especially against resistant strains of bacteria. The presence of the trifluoromethyl group is believed to enhance its interaction with bacterial membranes, potentially leading to improved efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Key Findings:

  • Exhibits significant activity against resistant bacterial strains.
  • Enhances membrane penetration due to increased lipophilicity.

Anti-inflammatory and Analgesic Activities

Research indicates that this compound may possess anti-inflammatory and analgesic properties. Its oxazolidinone structure allows it to interact with various biological targets involved in inflammation pathways. In vitro studies have shown promising results in reducing inflammatory markers, suggesting potential therapeutic applications in treating chronic inflammatory conditions.

Key Findings:

  • Potential to reduce inflammation and pain.
  • May serve as a lead compound for developing new anti-inflammatory drugs.

Structure-Uptake Relationship Studies

Studies have demonstrated that small structural modifications can significantly impact the compound's biological activity. For instance, variations in the oxazolidinone scaffold can influence its permeability across bacterial membranes and susceptibility to efflux pumps, which are critical factors in the efficacy of antibiotics .

Case Study:
In an investigation involving various oxazolidinone derivatives, it was found that specific modifications led to enhanced activity against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These findings underscore the importance of structure-activity relationships (SAR) in optimizing antibiotic candidates .

Wirkmechanismus

The mechanism by which 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The trifluoromethyl group enhances the binding affinity and selectivity of the compound towards its molecular targets.

Molecular Targets and Pathways:

  • Enzymes: The compound may target specific enzymes involved in disease pathways.

  • Receptors: It can interact with receptors to modulate biological responses.

  • Pathways: It may influence various biochemical pathways by altering the activity of key molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Stereochemistry Key Properties Reference
This compound C₁₀H₈F₃NO₂ 231.17 4-(Trifluoromethyl)phenyl Not specified High lipophilicity (CF₃ group)
3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one C₁₆H₁₅NO₂ 253.29 3,5-Diphenyl, 4-methyl Racemic Potent Δ-5 desaturase (D5D) inhibitor (IC₅₀ = 12 nM)
(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one C₁₈H₁₂F₆NO₂ 403.28 3,5-Bis(trifluoromethyl)phenyl, 4-methyl (4S,5R) Hyperlipidemia treatment; crystallographically confirmed conformation
3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one C₂₀H₁₉FNO₄ 356.37 4-Fluorophenyl, hydroxypentanoyl Not specified Intermediate in synthetic routes; no explicit bioactivity
5-(Prop-2-ynoxymethyl)-3-[2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one C₁₅H₁₁F₃NO₃ 310.25 2-(Trifluoromethyl)phenyl, propargyloxymethyl Not specified Potential pro-drug candidate (propargyl group for click chemistry)

Key Observations:

  • Substituent Effects : The para-trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to analogs with meta- or ortho-substituents (e.g., ’s ortho-trifluoromethyl derivative). Fluorine substituents (e.g., 4-fluorophenyl in ) improve solubility but reduce metabolic stability compared to trifluoromethyl groups .
  • Stereochemistry: Chiral centers, such as the (4S,5R) configuration in ’s compound, are critical for binding affinity in therapeutic applications (e.g., hyperlipidemia).
  • Molecular Weight : Bulky substituents (e.g., bis-trifluoromethyl groups in ) increase molecular weight (>400 g/mol), which may affect bioavailability compared to the target compound (231.17 g/mol) .

Biologische Aktivität

5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered oxazolidinone ring substituted with a trifluoromethyl group on the phenyl moiety. Its molecular formula is C12H9F3N1O2C_{12}H_{9}F_{3}N_{1}O_{2}, and it possesses a molecular weight of approximately 256.2 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the compound, which can significantly impact its biological activity.

The primary mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis. Specifically, these compounds bind to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for protein synthesis. This mechanism is crucial in combating Gram-positive bacterial infections.

Biological Activity and Therapeutic Applications

1. Antimicrobial Activity:
Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. It has been shown to be effective against resistant strains of Staphylococcus aureus and Enterococcus faecium, which are significant concerns in clinical settings due to their resistance to conventional antibiotics .

2. Inhibition of Cholesteryl Ester Transfer Protein (CETP):
This compound has been identified as a potent inhibitor of CETP, an enzyme involved in lipid metabolism that plays a critical role in cardiovascular health. By inhibiting CETP, it may help lower cholesterol levels and reduce the risk of cardiovascular diseases .

3. Structure-Activity Relationship (SAR):
A quantitative structure-activity relationship (QSAR) study has revealed insights into how structural modifications influence biological activity. The presence of the trifluoromethyl group significantly enhances CETP inhibitory activity, indicating that electronic properties and steric factors are critical for efficacy .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEnterococcus faeciumInhibition of growth
CETP InhibitionCholesteryl Ester Transfer ProteinSignificant reduction in cholesterol levels

Table 2: QSAR Findings

DescriptorInfluence on ActivityOptimal Value/Range
ElectronegativityHigher values enhance activity> 3.0
Molecular LipophilicityIncreased lipophilicity improves uptakeLogP > 4
Steric HindranceModerate steric bulk preferredTolerance range: 1-3 Å

Case Studies

Case Study 1: Efficacy Against Resistant Strains
In a study evaluating various oxazolidinone derivatives, this compound demonstrated significant antimicrobial activity against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were notably lower than those for traditional antibiotics like linezolid, indicating its potential as a therapeutic agent in treating resistant infections .

Case Study 2: CETP Inhibition and Cardiovascular Health
A clinical study assessed the impact of CETP inhibitors on lipid profiles in patients with dyslipidemia. The inclusion of this compound showed promising results in reducing LDL cholesterol levels significantly over a six-month period compared to placebo groups .

Q & A

What are the optimal synthetic routes for 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one, and how do reaction conditions influence stereochemical outcomes?

Basic Research Question
The synthesis of oxazolidinone derivatives typically involves cyclization of substituted ethanolamine precursors or asymmetric catalytic methods. For example, enantioselective synthesis can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysis. Reaction parameters like temperature, solvent polarity, and catalyst loading critically influence stereoselectivity. For instance, low temperatures (<0°C) may favor kinetic control, while higher temperatures promote thermodynamic products . X-ray crystallography (e.g., SHELX refinement) is essential for confirming stereochemistry .

How can spectroscopic and crystallographic methods resolve structural ambiguities in oxazolidinone derivatives?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F}-NMR, is crucial for characterizing trifluoromethyl groups, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify backbone conformers. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves absolute configurations and hydrogen-bonding networks, which are vital for understanding biological activity . For example, hydrogen-bonding patterns in oxazolidinones correlate with their packing efficiency and solubility .

What computational strategies are effective for predicting the biological activity of this compound derivatives?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like electronegativity, polar surface area, and dipole moments have been applied to oxazolidinone-based inhibitors. For instance, a study on CETP inhibitors (e.g., anacetrapib analogs) employed Support Vector Regression (SVR) and neural networks to predict inhibitory potency, identifying electronic properties and steric bulk as critical factors . Molecular docking with targets like Factor Xa (FXa) or Δ-5 desaturase (D5D) can guide structural optimization .

How do hydrogen-bonding interactions in the solid state affect the physicochemical properties of this compound?

Advanced Research Question
Graph-set analysis of X-ray data reveals that intermolecular hydrogen bonds (e.g., N–H···O=C) stabilize crystal lattices and influence melting points and solubility. For example, oxazolidinones with extended hydrogen-bonding networks exhibit lower solubility in apolar solvents, which impacts formulation strategies. Etter’s rules and topology descriptors (e.g., R22_2^2(8) motifs) are used to predict packing efficiency .

What are the key metabolic stability challenges for this compound in preclinical studies?

Advanced Research Question
In vitro assays using liver microsomes or hepatocytes identify metabolic hotspots, such as oxidation of the oxazolidinone ring or hydrolysis of the trifluoromethylphenyl group. Isotope-labeling studies (e.g., 13C^{13}\text{C}- or 15N^{15}\text{N}-tracers) combined with UPLC-MS/MS quantify metabolite formation. For example, introducing methyl groups at the 4-position of the oxazolidinone ring (as in anacetrapib analogs) reduces CYP450-mediated degradation .

How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral resolution?

Advanced Research Question
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis separates enantiomers. Circular Dichroism (CD) spectroscopy and Flack parameter analysis (via X-ray crystallography) confirm absolute configurations. For near-racemic mixtures, Rogers’ η or Flack’s x parameters distinguish enantiomorphs with >99% confidence .

What structural modifications enhance target selectivity in oxazolidinone-based enzyme inhibitors?

Advanced Research Question
Substituent effects on potency and selectivity have been systematically studied. For example:

  • CETP inhibition : Bulky 3,5-bis(trifluoromethyl)phenyl groups improve binding to the CETP hydrophobic tunnel .
  • FXa inhibition : Chlorothiophene moieties in BAY 59-7939 optimize S1 pocket interactions while reducing off-target effects .
  • D5D inhibition : 3,5-Diphenyl substitution enhances π-π stacking with the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.